1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that belongs to the class of organic compounds known as N-acylpiperidines. This compound features a piperidine ring substituted with thiophene and an o-tolyloxy group, contributing to its unique properties and potential applications in medicinal chemistry. The systematic name indicates the presence of a thiophene moiety, which is a five-membered aromatic ring containing sulfur, and an ethanone functional group, which is a ketone with an ethyl group.
The compound has been documented in various chemical databases, including DrugBank and the RCSB Protein Data Bank. These sources provide essential information regarding its molecular structure, classification, and potential biological activities.
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can be classified as follows:
The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps that include the formation of the piperidine ring, introduction of the thiophene substituent, and subsequent acylation to form the final product.
The molecular structure of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can be represented by its chemical formula .
CC(C(=O)N1CCCCC1)c2=CC=CS2
SJEVDMFUHCVNPM-UHFFFAOYSA-N
The structure contains a piperidine ring bonded to a thiophene ring and an o-tolyloxy group, which contributes to its potential biological activity.
The compound may undergo various chemical reactions typical for acylpiperidines, including:
These reactions are significant for modifying the compound's structure for enhanced biological activity or for synthesizing analogs with varied properties.
The mechanism of action for 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is not fully elucidated but is likely related to its interaction with specific biological targets such as receptors or enzymes involved in neurotransmission or other cellular processes.
Preliminary studies suggest potential interactions with neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways due to the structural similarities with known psychoactive compounds.
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone has potential applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5